1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one
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Overview
Description
1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, an ethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3-Amino-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives like azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one depends on its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-ethylphenyl)ethanone
- S-(3-amino-4-ethylphenyl)-1-hydroxy-4-methylpentane-3-sulfonamido
Uniqueness
1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one is unique due to the presence of both an amino group and a bromopropanone moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(3-amino-4-ethylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-9-4-3-8(6-11(9)13)5-10(14)7-12/h3-4,6H,2,5,7,13H2,1H3 |
InChI Key |
FKCNETNKQGHSCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)CBr)N |
Origin of Product |
United States |
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